molecular formula C20H15F2N5O2 B2978638 N-(3-fluoro-4-methylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 1260634-10-3

N-(3-fluoro-4-methylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2978638
CAS No.: 1260634-10-3
M. Wt: 395.37
InChI Key: OSYGKTXISGWNBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fluorinated aromatic acetamide moiety. The compound’s design incorporates two fluorinated phenyl groups (3-fluoro-4-methylphenyl and 4-fluorophenyl), which are hypothesized to optimize lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2/c1-12-2-5-14(8-17(12)22)25-18(28)10-26-11-23-19-16(20(26)29)9-24-27(19)15-6-3-13(21)4-7-15/h2-9,11H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYGKTXISGWNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The molecular formula is C18H17F2N3OC_{18}H_{17}F_2N_3O with a molecular weight of approximately 345.35 g/mol.

Key Structural Features:

  • Fluorinated Phenyl Groups: The presence of fluorine atoms enhances lipophilicity and metabolic stability.
  • Pyrazolo[3,4-d]pyrimidine Core: This moiety is crucial for the biological activity of the compound.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain kinases and enzymes involved in cellular signaling pathways.

Inhibitory Effects

Research indicates that this compound exhibits significant inhibitory effects on various biological targets:

Target IC50 (µM) Reference
AbTYR (Tyrosinase)0.19 - 1.72
NAMPT (Nicotinamide adenine dinucleotide precursor)<1.0

The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, showcasing the compound's potency.

Structure-Activity Relationship (SAR)

Various modifications to the chemical structure have been explored to enhance activity:

  • Fluorination: The introduction of fluorine atoms has been associated with increased potency.
  • Substituent Variation: Different substituents on the phenyl rings have been tested to optimize binding affinity and selectivity.

Study 1: Inhibition of Tyrosinase

A study investigated the inhibitory effects of several derivatives of this compound on tyrosinase, an enzyme involved in melanin production. The compound showed competitive inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid, indicating its potential as a therapeutic agent for hyperpigmentation disorders .

Study 2: Anti-Cancer Activity

Another research focused on the compound's effects on cancer cell lines. It demonstrated cytotoxic effects against various cancer types, with mechanisms involving apoptosis induction and cell cycle arrest. The findings suggest that this compound could be developed into an anti-cancer drug .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs share the pyrazolo[3,4-d]pyrimidin-4-one core but differ in substituents, leading to variations in physicochemical and pharmacological profiles. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Target Compound C₂₂H₁₇F₂N₅O₂ 433.40 - 3-Fluoro-4-methylphenyl acetamide
- 4-Fluorophenyl at pyrimidine N1
- High lipophilicity (logP ~3.5 estimated)
- Potential kinase inhibition
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide C₃₄H₂₄F₄N₆O₃ 664.59 - Chromen-4-one fused ring
- Additional amino and ethyl groups
- Higher molecular weight
- Enhanced π-π stacking (chromen ring)
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide C₂₄H₂₀FN₇O₂ 465.46 - 4-Fluorophenyl acetamide
- 3-Methylpyrazole substituent
- Moderate solubility (mp: 221–223°C)
- Broad-spectrum activity
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide C₂₁H₁₄F₄N₆O₂ 458.37 - Trifluoromethylphenyl acetamide - Enhanced metabolic stability (CF₃ group)
- High binding selectivity
2-(3-Methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide C₂₀H₁₇N₅O₄ 391.40 - 3-Methoxyphenoxy group - Lower molecular weight
- Improved aqueous solubility (polar OCH₃)

Pharmacological Implications

  • Fluorine Substitution: The target compound’s 3-fluoro-4-methylphenyl and 4-fluorophenyl groups confer higher lipophilicity compared to non-fluorinated analogs like the methoxyphenoxy derivative . Fluorine’s electron-withdrawing effects may also enhance binding to hydrophobic kinase pockets .
  • Acetamide Linker : The acetamide moiety is conserved across analogs, suggesting its role in hydrogen bonding with target proteins. For instance, the trifluoromethylphenyl variant () shows higher selectivity, likely due to steric and electronic effects of the CF₃ group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.